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Compound of Interest

2-(4-Carbamimidoylphenyl)acetic
Compound Name:
acid hydrochloride

Cat. No.: B1456633

An In-depth Technical Guide to 2-(4-
Carbamimidoylphenyl)acetic Acid Hydrochloride
Executive Summary

This technical guide provides a comprehensive overview of 2-(4-Carbamimidoylphenyl)acetic
acid hydrochloride, a pivotal chemical intermediate in contemporary pharmaceutical research
and development. Also known by synonyms such as {4-[amino(imino)methyl]phenyl}acetic acid
hydrochloride and 4-Amidinophenylacetic acid hydrochloride, this compound's unique structural
features make it an invaluable building block for synthesizing a range of biologically active
molecules.[1][2] This document delineates its molecular structure, physicochemical properties,
a representative synthetic workflow, and its critical applications, particularly in the design of
enzyme inhibitors and peptidomimetics. The insights herein are intended to equip researchers
with the foundational knowledge required to effectively utilize this compound in their discovery
and development pipelines.

Molecular Structure and Physicochemical
Properties

The structural foundation of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is a
phenylacetic acid scaffold functionalized with a carbamimidoyl (amidine) group at the para
position of the phenyl ring. The amidine group is protonated and stabilized as a hydrochloride
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salt, which enhances the compound's solubility in aqueous media for experimental applications.

[3]

Chemical Formula and Molecular Weight
The precise chemical identity of the compound is defined by its molecular formula and weight.

e Molecular Formula: CoH11CIN202[1][4][5]

e Molecular Weight: 214.65 g/mol [1][3][5]

Structural Diagram

The spatial arrangement of atoms is critical to the molecule's reactivity and its ability to interact
with biological targets. The diagram below illustrates the connectivity of the atoms.

Caption: Molecular structure of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride.

Physicochemical Data Summary

Quantitative data for this compound are summarized below for easy reference. These
parameters are essential for experimental design, including reaction setup, storage, and safety

protocols.
Property Value Reference(s)
CAS Number 52798-09-1 [1][4][5]
MDL Number MFCD11505975 [1]
Physical Form Solid [1]
Storage Sealed in dry, 2-8°C [1114]
0O=C(0)CC1=CC=C(C(N)=N)C
SMILES Code [4]
=C1.[H]CI
FVNZSYXKUMKULD-
InChl Key [1]
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Synthesis and Spectroscopic Characterization

The synthesis and structural confirmation of 2-(4-Carbamimidoylphenyl)acetic acid
hydrochloride are fundamental to its application. While multiple synthetic routes may exist, a
common and logical approach involves the transformation of a nitrile precursor.

Conceptual Synthesis Workflow

The Pinner reaction is a classic and reliable method for converting a nitrile to an amidine
hydrochloride. This process typically involves treating the nitrile with an alcohol in the presence
of hydrogen chloride gas to form an intermediate imino ether hydrochloride (a Pinner salt),
which is then reacted with ammonia to yield the final amidine product.

4-Cyanophenylacetic Acid Step 1: Pinner Reaction | Forms Intermediate: Step 2: Ammonolysis | _Yields _ [ 2-(4-Carbamimidoylphenyl)acetic
(Starting Material) Reagts wifhCl, Ethanol) Imino Ether Hydrochloride ) Reagts wittAmmonia) acid hydrochloride (Final Product)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of the target compound via the Pinner reaction.

Experimental Protocol: General Pinner Synthesis

Causality: This protocol is designed for the robust conversion of a nitrile to an amidine
hydrochloride. The use of anhydrous conditions is critical in the first step to prevent hydrolysis
of the nitrile and the intermediate Pinner salt back to the carboxylic acid.

o Preparation: Dissolve the starting material, 4-cyanophenylacetic acid, in an excess of
anhydrous ethanol in a flask equipped with a drying tube.

 Acidification: Cool the solution in an ice bath (0-5°C). Bubble dry hydrogen chloride gas
through the solution until saturation is achieved. Rationale: The low temperature controls the
exothermic reaction, and HCI gas is the reagent for forming the Pinner salt.

 Intermediate Formation: Seal the flask and allow it to stand at a low temperature (e.g., 4°C)
for 24-48 hours until the precipitation of the imino ether hydrochloride intermediate is
complete.
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« |solation: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether to
remove excess HCI and unreacted starting material, and dry under vacuum.

e Ammonolysis: Suspend the dried intermediate in a solution of ammonia in ethanol. Stir the
mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Rationale: Ammonia displaces the ethoxy group from the Pinner salt to form the final
amidine.

e Final Product Isolation: Remove the solvent under reduced pressure. The resulting crude
solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether)
to yield pure 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride.

Spectroscopic Characterization

Structural verification is achieved through standard spectroscopic methods.

e 1H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information.
Expected chemical shifts (d) in a solvent like DO would include:

o Aromatic Protons: Two doublets in the range of & 7.4-7.8 ppm, corresponding to the
AA'BB' system of the para-substituted benzene ring.

o Methylene Protons (-CH2-): A singlet around o 3.7 ppm.

o Amidine/Ammonium Protons (-NHz): These protons exchange with D=0 and may not be
visible. In a non-deuterated solvent like DMSO-ds, they would appear as broad singlets at
lower fields.

« Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of functional
groups:

o ~1700 cm~1: Strong C=0 stretch from the carboxylic acid.
o ~1670 cm~1: Strong C=N stretch of the amidinium ion.
o 3100-3400 cm~1: Broad N-H stretching vibrations.

o 2500-3000 cm~1: Broad O-H stretch from the carboxylic acid.
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e Mass Spectrometry (MS): ESI-MS would show a prominent peak for the parent cation [M-
CI]* at m/z corresponding to the molecular formula CoH10N202 (178.07).

Applications in Drug Discovery and Development

The value of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride lies in its utility as a
versatile synthetic intermediate.[3] Its structure is particularly relevant for designing molecules
that target enzymes or receptors where specific charge and spatial interactions are crucial.

Role as a Bioisostere and Peptidomimetic

The positively charged carbamimidoyl (amidine) group is a well-established bioisostere for the
guanidinium group found in the amino acid arginine. Many enzymes, especially serine
proteases like thrombin, trypsin, and factor Xa, have specificity pockets that recognize and bind
arginine residues in their substrates.

e Enzyme Inhibition: By incorporating the 4-amidinophenyl moiety, researchers can design
potent and selective inhibitors of these proteases, which are key targets in cardiovascular
diseases (e.g., thrombosis). The amidine group provides the necessary positive charge to
anchor the inhibitor in the enzyme's S1 specificity pocket.

o Peptidomimetics: It is used to prepare peptidomimetics, which are compounds that mimic the
structure of peptides but have improved pharmacological properties, such as enhanced
stability against enzymatic degradation and better bioavailability.[3]

Intermediate in Synthesis of Active Pharmaceutical
Ingredients (APISs)

This compound serves as a key fragment for the synthesis of complex APIs. For instance, it is
structurally related to moieties found in direct thrombin inhibitors. The synthesis of impurities
and metabolites of drugs like Dabigatran may utilize similar building blocks for analytical and
toxicological studies.[6]
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Caption: Logical flow from the compound's core structure to its therapeutic applications.

Safety and Handling
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As a laboratory chemical, 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride requires
careful handling.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

e Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES:
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy
to do. Continue rinsing).[1]

o Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and
a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume
hood.

Conclusion

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is more than a simple chemical; it is
an enabling tool for innovation in medicinal chemistry. Its well-defined structure, characterized
by the strategically placed amidine group, provides a reliable starting point for the rational
design of enzyme inhibitors and other targeted therapeutics. Understanding its properties,
synthesis, and applications, as detailed in this guide, empowers researchers to leverage this
valuable building block in the quest for novel and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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